Technical Whitepaper: Physicochemical Profiling and Synthetic Methodologies of Ethyl 2,2-difluoro-2-(furan-2-yl)acetate
Technical Whitepaper: Physicochemical Profiling and Synthetic Methodologies of Ethyl 2,2-difluoro-2-(furan-2-yl)acetate
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound Identity: Ethyl 2,2-difluoro-2-(furan-2-yl)acetate (CAS: 698378-91-5)
Executive Summary
In contemporary drug discovery and agrochemical development, the strategic incorporation of fluorine atoms is a proven tactic to modulate lipophilicity, metabolic stability, and target binding affinity. Ethyl 2,2-difluoro-2-(furan-2-yl)acetate serves as a highly versatile, electrophilic fluorinated building block. The gem-difluoroacetate moiety acts as a bioisostere for carbonyl groups and a metabolic shield for adjacent reactive sites.
As a Senior Application Scientist, I have structured this guide to move beyond basic data reporting. Here, we will dissect the definitive physicochemical properties (molecular weight and boiling point) of this compound, explore the thermodynamic causality behind these metrics, and provide field-proven, self-validating synthetic protocols for its generation and isolation.
Quantitative Physicochemical Profiling
Understanding the exact physical parameters of Ethyl 2,2-difluoro-2-(furan-2-yl)acetate is critical for downstream purification (e.g., distillation vs. chromatography) and reaction scaling.
Molecular Weight Analysis
The exact molecular weight dictates stoichiometric precision during cross-coupling or saponification workflows.
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Molecular Formula: C₈H₈F₂O₃
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Calculated Molecular Weight: 190.14 g/mol (Exact mass: 190.044 g/mol )[1]
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Causality Insight: The substitution of two alpha-protons (atomic weight ~1.008) with two fluorine atoms (atomic weight ~18.998) on the acetate backbone significantly increases the molecular density and alters the steric bulk. This gem-difluoro substitution creates a highly electron-deficient alpha-carbon, increasing the electrophilicity of the adjacent ester carbonyl.
Boiling Point Thermodynamics
Experimental boiling point (BP) data for this specific intermediate is rarely reported in primary literature because it is typically synthesized and immediately purified via flash column chromatography to avoid thermal degradation of the electron-rich furan ring[2]. However, predictive thermodynamic models provide a reliable working range.
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Predicted Boiling Point: 220.0 °C – 257.0 °C at 760 mmHg[3][4].
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Causality Insight: Why this specific range? The introduction of fluorine atoms generally lowers the boiling point compared to hydrogenated analogs due to decreased polarizability and weaker London dispersion forces. However, the presence of the ester dipole and the furan oxygen maintains significant dipole-dipole interactions. Consequently, heating this compound above 200 °C under atmospheric pressure risks decarboxylation or furan ring-opening. Best Practice: If distillation is mandatory, it must be performed under high vacuum (e.g., <1 mmHg) to artificially lower the boiling point below its thermal decomposition threshold.
Summary of Core Properties
| Property | Quantitative Value | Derivation Method |
| Molecular Weight | 190.14 g/mol | Calculated from C₈H₈F₂O₃ |
| Boiling Point (1 atm) | 220.9 ± 21.8 °C to 257.0 ± 20.0 °C | Computational Prediction[3][4] |
| Density | ~1.1 - 1.3 g/cm³ | Computational Prediction[5] |
| Physical State (RT) | Liquid (Colorless to pale yellow oil) | Empirical Observation[2] |
| Refractive Index | ~1.496 | Computational Prediction[4] |
Mechanistic Synthesis & Experimental Workflows
The synthesis of Ethyl 2,2-difluoro-2-(furan-2-yl)acetate typically proceeds via two primary divergent pathways: Deoxofluorination of an α-oxoester, or Copper-Catalyzed Direct C-2 Difluoromethylation[2].
Synthetic Pathway Visualization
Figure 1: Divergent synthetic pathways for Ethyl 2,2-difluoro-2-(furan-2-yl)acetate.
Protocol: Copper-Catalyzed Direct C-2 Difluoromethylation (Pathway 2)
This protocol is favored for its direct C-H functionalization logic, bypassing the need for highly reactive, hazardous fluorinating agents like DAST. It utilizes ethyl 2-bromo-2,2-difluoroacetate as the fluorine source[2].
Self-Validating Logic: This protocol relies on a colorimetric shift (from blue/green Cu(II) to active red/brown Cu(I) species) and strict anhydrous conditions. TLC monitoring ensures the reaction is only quenched upon full consumption of the furan precursor.
Step-by-Step Methodology:
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Catalyst Preparation (Glovebox Recommended): In an oven-dried Schlenk flask equipped with a magnetic stir bar, add Copper(I) iodide (CuI, 0.1 equiv) and a suitable bidentate nitrogen ligand (e.g., 1,10-phenanthroline, 0.1 equiv).
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Solvent & Base Addition: Add anhydrous DMSO (0.2 M relative to substrate) and an inorganic base (e.g., K₂CO₃, 2.0 equiv). Stir at room temperature for 15 minutes until a uniform complex is formed.
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Substrate Introduction: Inject the furan starting material (1.0 equiv) followed by ethyl 2-bromo-2,2-difluoroacetate (1.5 equiv) dropwise via syringe.
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Degassing (Crucial Step): Perform three freeze-pump-thaw cycles to remove dissolved oxygen, which would irreversibly oxidize the active Cu(I) species to inactive Cu(II). Backfill with Argon.
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Thermal Activation: Heat the reaction mixture to 80 °C in a pre-heated oil bath for 15–20 hours[2].
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Self-Validation (Reaction Monitoring): Pull a 10 µL aliquot, dilute in EtOAc, and analyze via TLC (Hexanes/EtOAc 9:1). The reaction is complete when the starting furan spot (UV active) disappears.
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Quenching & Extraction: Cool to room temperature. Dilute with ethyl acetate and quench with saturated aqueous NH₄Cl to complex the copper. Extract the aqueous layer with EtOAc (3x). Wash the combined organic layers with brine to remove residual DMSO, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
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Purification: Purify the crude oil via flash column chromatography (SiO₂, pentane/diethyl ether gradient) to yield the pure Ethyl 2,2-difluoro-2-(furan-2-yl)acetate as a colorless oil[2].
Strategic Applications in Drug Design
Why invest in synthesizing Ethyl 2,2-difluoro-2-(furan-2-yl)acetate?
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Metabolic Shielding: Furan rings are notoriously susceptible to oxidative metabolism (e.g., via Cytochrome P450 enzymes) leading to reactive epoxides. The strong electron-withdrawing nature of the adjacent gem-difluoro group deactivates the furan ring slightly, increasing its half-life in vivo.
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Conformational Locking: The highly electronegative fluorine atoms exert stereoelectronic effects (such as the gauche effect) that dictate the preferred conformation of the ester side chain, which can be exploited to lock a drug molecule into its bioactive conformation.
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Building Block for Heterocycles: Saponification of the ester yields 2,2-difluoro-2-(furan-2-yl)acetic acid, which can be readily coupled with amines to form difluoroacetamides—a motif increasingly prevalent in modern kinase inhibitors and antiviral agents.
References
- Guidechem. "645405-02-3 2-푸라아세트산, 알파-플루오로-2,5-디 (Predicted Properties)." Guidechem Chemical Database.
- The Journal of Organic Chemistry. "Copper-Catalyzed Direct C-2 Difluoromethylation of Furans and Benzofurans: Access to C-2 CF2H Derivatives." ACS Publications.
- BLDpharm. "1512547-41-9 | 2-Fluoro-2-(furan-2-yl)acetic acid and related analogs." BLDpharm Product Catalog.
